N-(3-chlorophenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
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Overview
Description
N-(3-chlorophenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound that belongs to the class of pyridazine derivatives. This compound is characterized by its unique structure, which includes a pyridazine ring substituted with various functional groups such as chlorophenyl, methoxy, and methylphenyl. The presence of these groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or dicarboxylic acids under acidic or basic conditions.
Substitution Reactions: The introduction of the chlorophenyl, methoxy, and methylphenyl groups can be achieved through nucleophilic aromatic substitution reactions. These reactions often require the use of strong bases or catalysts to facilitate the substitution process.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the substituted pyridazine with an appropriate amine or ammonia source under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can also enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the pyridazine ring can be reduced to form alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Strong bases (e.g., NaOH), catalysts (e.g., palladium on carbon)
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-(3-chlorophenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes, leading to the disruption of cellular functions.
Interacting with Receptors: Modulating the activity of receptors on the cell surface, affecting signal transduction pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
N-(3-chlorophenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can be compared with other similar compounds, such as:
N-(4-chlorophenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide: Differing in the position of the chlorine substituent, which may affect its chemical reactivity and biological activity.
N-(3-chlorophenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid: Lacking the amide group, which may influence its solubility and interaction with biological targets.
N-(3-chlorophenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-thiol:
Properties
Molecular Formula |
C19H16ClN3O3 |
---|---|
Molecular Weight |
369.8 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C19H16ClN3O3/c1-12-6-8-15(9-7-12)23-17(24)11-16(26-2)18(22-23)19(25)21-14-5-3-4-13(20)10-14/h3-11H,1-2H3,(H,21,25) |
InChI Key |
WCAUYPOERUJXKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)NC3=CC(=CC=C3)Cl)OC |
Origin of Product |
United States |
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